molecular formula C21H20FNO5 B2690931 (E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate CAS No. 637746-77-1

(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate

Cat. No. B2690931
CAS RN: 637746-77-1
M. Wt: 385.391
InChI Key: MDUXUZGEPLUDKK-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-(4-fluorophenyl)acryloyl)-5-methoxyphenyl morpholine-4-carboxylate, also known as FMOC-L-phenylalanine, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in drug development and biological studies.

Scientific Research Applications

Synthesis and Surface Active Properties

Research has demonstrated the synthesis of new fluoroalkylated oligomers containing morpholino groups, which show good solubility in both water and common organic solvents, including non-polar solvents. These compounds are applicable to non-ionic fluorinated amphiphilic oligosurfactants owing to their effectiveness in reducing the surface tension of both water and m-xylene quite effectively. This synthesis approach opens up potential applications in creating surfactants with specific properties for industrial and research purposes (Sawada et al., 1996).

Antimicrobial Activity

Another study focused on the synthesis of novel fluoroalkyl end-capped oligomers containing dimethyl(octyl)ammonium segments. These compounds were found to be soluble in water and various organic solvents, and they demonstrated the ability to effectively reduce the surface tension of water. Notably, surfaces treated with these oligomers exhibited strong hydrophilicity, good oil repellency, and high antibacterial activity. This suggests their potential application in creating new functional materials with surface-active and antibacterial properties (Sawada et al., 2001).

Polymer-Drug Conjugates for Controlled Release

The ability to manipulate the kinetics of hydrolysis of water-soluble polymer-drug conjugates through changes in their secondary structure has been evaluated. A series of copolymers with varying proportions of acryloyl morpholine and p-nitrophenyl acrylate was prepared to study the effect of coil expansion coefficients on the kinetics of solvolysis. This research demonstrates the potential for designing polymer-drug conjugates with programmable release rates, which could be highly beneficial in pharmaceutical applications (Pitt & Shah, 1996).

Fluorinated Materials with Surfactant and Metal Ion Binding Properties

Fluoro-alkylated end-capped acrylamide oligomers have been synthesized, showing solubility in both water and organic solvents and the ability to effectively reduce the surface tension of water and m-xylene. These oligomers were found to have extremely high calcium ion binding power and could transfer alkali metal and heavy metal ions from aqueous solutions into organic media. This indicates their potential as new fluorinated materials for applications requiring surfactant properties and metal ion binding capabilities (Sawada et al., 2000).

properties

IUPAC Name

[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-26-17-7-8-18(19(24)9-4-15-2-5-16(22)6-3-15)20(14-17)28-21(25)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUXUZGEPLUDKK-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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